molecular formula C9H9N3 B107646 2-Hydrazinoquinoline CAS No. 15793-77-8

2-Hydrazinoquinoline

Cat. No. B107646
CAS RN: 15793-77-8
M. Wt: 159.19 g/mol
InChI Key: QMVCLSHKMIGEFN-UHFFFAOYSA-N
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Description

2-Hydrazinoquinoline is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to form complexes with metals and has been used as a reactive matrix for detecting gaseous carbonyl compounds in mass spectrometry . Additionally, it serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of 2-hydrazinoquinoline derivatives has been explored in several studies. For instance, a series of hydrazinylquinoline regio-isomers were synthesized through the reaction of 2,4-dichloroquinolines with hydrazine hydrate, demonstrating high regioselectivity at the C4 position . Another study reported the synthesis of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, which showed potent antitumor activity . Additionally, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and exhibited antibacterial activity .

Molecular Structure Analysis

The molecular structure of 2-hydrazinoquinoline derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, mass spectrometry, and X-ray structure analysis . These studies have provided detailed insights into the molecular configurations and tautomeric forms of these compounds. For example, 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine derivatives were found to exist predominantly as the amino tautomers .

Chemical Reactions Analysis

2-Hydrazinoquinoline and its derivatives undergo a variety of chemical reactions. They have been shown to react with trifluoromethyl-β-diketones to yield different products depending on the substitution of the diketone . The reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones led to the formation of unexpected products, providing evidence for the existence of equilibrium between different tautomeric forms . Furthermore, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones resulted in the synthesis of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinoquinoline derivatives have been studied to understand their stability and reactivity. The ligands formed by 2-hydrazinoquinoline exhibit unusual complexing properties, forming stable terdentate complexes with metals . The sensitivity of 2-hydrazinoquinoline as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) was also examined, demonstrating its ability to detect gaseous aldehydes and ketones at ppm levels .

Scientific Research Applications

  • Mass Spectrometry Applications

    • 2-Hydrazinoquinoline serves as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). It is particularly sensitive to gaseous aldehydes and ketones, detecting them at ppm levels. However, it cannot detect carboxylic acids and esters using MALDI-MS (Shigeri et al., 2016).
  • Antioxidant Activity

    • Derivatives of 2-Hydrazinoquinoline exhibit significant antioxidant properties. These derivatives, including 4-hydrazinoquinoline, have shown effectiveness in protecting spermatozoa from oxidative stress, indicating their potential as antioxidants (Romanenko & Kozyr, 2022).
  • Metabolomic Investigations

    • In LC-MS-based metabolomic investigations, 2-Hydrazinoquinoline is used as a derivatization agent for aldehydes, ketones, and carboxylic acids in biological samples. This application is crucial in studying metabolic disorders like streptozotocin-elicited ketoacidosis (Lu, Yao, & Chen, 2013).
  • Analysis of Carbohydrates

    • 2-Hydrazinoquinoline is effective in enhancing the sensitivity and quantitative analysis of carbohydrates in MALDI-TOF MS. It reacts with the reducing end of carbohydrates, significantly improving ionization efficiency (Lin et al., 2021).
  • Antimicrobial Activity

    • Sugar hydrazones from 2-hydrazinoquinoline exhibit antimicrobial activities. Some compounds within this category have demonstrated moderate antimicrobial effectiveness (Khodair et al., 1998).
  • Biochemical Analysis

    • 2-Hydrazinoquinoline is used in the determination of sphingosine phosphate lyase activity in biological samples. It improves the ionization efficiency and selectivity for detecting key biochemical substances (Suh et al., 2016).
  • Structural and Mechanistic Studies

    • The compound is involved in the study of reactions with trifluoromethyl-β-diketones, providing insights into structural and mechanistic aspects of chemical processes (Singh et al., 1997).
  • Pharmacological Potential

    • Research on 4-hydrazinoquinoline derivatives indicates their diverse pharmacological potential, including antitumor activity. These derivatives have been evaluated for cytotoxicity against various cancer cell lines (Jiang et al., 2012).
  • Synthesis of Novel Compounds

    • 2-Hydrazinoquinoline is used in the synthesis of novel compounds, such as derivatives of 2-hydrazinocinchoninic acid, which exhibit analgesic and anti-inflammatory activity (Yanborisova et al., 1991).
  • Spectroscopic Studies

    • The compound is utilized in spectroscopic studies to understand the properties of hydrazone molecules and their metal complexes. These studies aid in the exploration of molecular interactions and structural characteristics (Seleem et al., 2009).

Safety And Hazards

2-Hydrazinoquinoline can cause skin irritation and serious eye damage . It is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

Future Directions

2-Hydrazinoquinoline has been developed as an effective derivatization agent for simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples . The potential use of 2-Hydrazinoquinoline derivatization to characterize metabolic changes has been demonstrated . This could serve as a useful tool for the LC-MS-based metabolomic investigation of endogenous metabolism .

properties

IUPAC Name

quinolin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVCLSHKMIGEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065945
Record name 2(1H)-Quinolinone, hydrazone
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydrazinoquinoline

CAS RN

15793-77-8
Record name 2-Hydrazinoquinoline
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Record name Quinoline, 2-hydrazinyl-
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Record name 2-Hydrazinoquinoline
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Record name Quinoline, 2-hydrazinyl-
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Record name 2(1H)-Quinolinone, hydrazone
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Record name 2-quinolylhydrazine
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Record name 2-Hydrazinylquinoline
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Synthesis routes and methods I

Procedure details

21.0 g (128.4 mmol) of 2-chloroquinoline are initially charged in 210 ml of ethanol. 64.3 g (1.3 mol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is then cooled to 0° C., and the solid formed is filtered off and washed with a little ethanol. The product is initially air-dried and then dried under high vacuum.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloroquinoline (15 g) in ethanol (150 ml) was added hydrazine hydrate (40 ml) the resulting solution was heated at reflux for 6 hrs then diluted with water (400 ml) and extracted with diethyl ether (3×200 ml). The collected organic phase was washed with brine (300 ml), dried and concentrated under vacuum to afforg the title compound as a solid (13 g)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Hydrazinoquinoline (35.70 g; 0.224 mol) obtained in a customary manner (e.g., as disclosed in J. Chem. Soc., 103, 1978) from 2-chloroquinoline and hydrazine hydrate, 56.29 g (0.149 mol, mol ratio 1.5) of di-p-diethylaminostyryl ketone, 450 ml of ethanol and 74.8 ml of acetic acid were refluxed for 3 hours with stirring. The reaction mixture was cooled with water. The crystals that precipitated were separated by filtration, and hot-filtered using 150 cc of ethanol to afford 27.12 g (yield 35%) of yellow crystals having a melting point of 180° to 182° C. Recrystallization from methyl ethyl ketone afforded crystals having a melting point of 182° to 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
74.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydrazinoquinoline
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Citations

For This Compound
337
Citations
Y Lu, D Yao, C Chen - Metabolites, 2013 - mdpi.com
… In this study, the use of 2-hydrazinoquinoline (HQ) as a novel derivatization agent was explored and optimized for simultaneous liquid chromatography-mass spectrometry (LC-MS) …
Number of citations: 99 www.mdpi.com
Y Shigeri, T Kamimura, M Ando… - … Journal of Mass …, 2016 - journals.sagepub.com
… 2-hydrazinoquinoline in a more quantitative way and elucidate the mechanism as to why 2-hydrazinoquinoline generated spectra with low background and little noise in MALDI-MS. …
Number of citations: 12 journals.sagepub.com
VV Lukov, GG Akeksandrov, EV Dontsova… - Russian Journal of …, 2005 - Springer
Copper(II) complexes based on a new ligand system, which forms from condensation of substituted salicylaldehyde derivatives with 4-R 1 -8-R 2 -2 -hydrazinoquinoline were …
Number of citations: 4 link.springer.com
P Bhattacharya, KM Abualnaja, S Javed - Journal of Molecular Structure, 2023 - Elsevier
… In this present work, we have carried out our study on 2-hydrazinoquinoline (2HQ), a molecule that is a structural hybrid of both quinoline as well as the hydrazinyl functionality (Fig. 3). …
Number of citations: 3 www.sciencedirect.com
JT Mague, S Vang, DG Berge… - … Section C: Crystal …, 1997 - scripts.iucr.org
The structures of 2-thiophenecarbaldehyde 2-quinolylhydrazone, C14H11N3S, (1), 2-acetylthiophene 2-quinolylhydrazone, C15H13N3S, (2), 2(1H)-quinolone 5-bromo-2-…
Number of citations: 15 scripts.iucr.org
Y Lu - 2013 - search.proquest.com
… In this study, the use of 2-hydrazinoquinoline (HQ) as a novel derivatization agent for LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples was explored, …
Number of citations: 2 search.proquest.com
VV Lukov, IE Gevorkyan, EV Dontsova… - Russian Journal of …, 2005 - Springer
… Apparently, in binuclear complexes III based on 2-hydrazinoquinoline, in contrast to analogous systems containing 2-hydrazinobenzoimidazole [3, 4], both Cl atoms are axially …
Number of citations: 4 link.springer.com
Y Lu, D Yao, C Chen - 2013 - Wiley Online Library
… In this study, the use of 2-hydrazinoquinoline (2-HQ) as a novel derivatization agent for LC-MS analysis of aldehydes, ketones, and carboxylic acids in biological samples was explored, …
Number of citations: 2 faseb.onlinelibrary.wiley.com
FH Case, AA Schilt, NT Simonzadeh - Analytical Chemistry, 1984 - ACS Publications
In continuation of our work on the synthesis of hydrazones capable of chelating transition-metal ions (1), we have syn-thesized three additional typesand investigated them with regard …
Number of citations: 17 pubs.acs.org
RC Khulbe, RP Singh, YK Bhoon - 1983 - nopr.niscpr.res.in
… QAPL was synthesized by the condensation of 2-hydrazinoquinoline with 9,1O-phenanthraquinone. 2-Hydrazinoquinoline (7.95 g, 0.05 mol), prepared by the method reported earlier", …
Number of citations: 0 nopr.niscpr.res.in

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